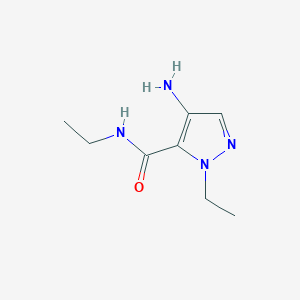

4-Amino-N,1-diethyl-1H-pyrazole-5-carboxamide

Description

4-Amino-N,1-diethyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by ethyl substituents at the N-1 and carboxamide positions. Pyrazole derivatives are known for their roles as kinase inhibitors, antimicrobial agents, and intermediates in organic synthesis .

Properties

IUPAC Name |

4-amino-N,2-diethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-3-10-8(13)7-6(9)5-11-12(7)4-2/h5H,3-4,9H2,1-2H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTSWTYFSHETKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=NN1CC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N,1-diethyl-1H-pyrazole-5-carboxamide typically involves the reaction of diethylamine with 4-amino-1H-pyrazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

- Temperature: Room temperature to 50°C

- Reaction time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of 4-Amino-N,1-diethyl-1H-pyrazole-5-carboxamide may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N,1-diethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Nitro derivatives of the pyrazole ring.

Reduction: Alcohol derivatives of the carboxamide group.

Substitution: Various substituted pyrazole derivatives depending on the substituent used.

Scientific Research Applications

Scientific Research Applications

4-Amino-N,1-diethyl-1H-pyrazole-5-carboxamide has several notable applications:

Chemistry

- Building Block for Synthesis : This compound serves as a foundational element in the synthesis of more complex pyrazole derivatives. Its structure allows for various chemical modifications, enabling the development of novel compounds with enhanced properties .

Biology

- Enzyme Inhibition Studies : It is investigated for its potential to inhibit specific enzymes. The compound's structural characteristics facilitate binding to enzyme active sites, which can alter enzymatic activity and impact metabolic pathways .

Medicine

- Therapeutic Potential : Research has explored its anti-inflammatory and anticancer activities. Preliminary studies suggest it may exhibit significant effects against certain cancer cell lines and inflammatory conditions by modulating biological pathways .

Industry

- Agrochemical Development : The compound is also utilized in the formulation of agrochemicals, contributing to the development of new pesticides and herbicides that are effective yet environmentally friendly.

Anti-inflammatory Activity

A study demonstrated that derivatives similar to 4-Amino-N,1-diethyl-1H-pyrazole-5-carboxamide exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition is crucial as it relates to the management of pain and inflammation in clinical settings. The selectivity for COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Studies

Research has shown that compounds structurally related to 4-Amino-N,1-diethyl-1H-pyrazole-5-carboxamide possess cytotoxic properties against various cancer cell lines. For example, studies indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-Amino-N,1-diethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features :

- Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms.

- Substituents: Ethyl group at N-1. Ethylamino group (-NH-C2H5) at the carboxamide position (C-5). Amino group (-NH2) at C-2.

Reported Molecular Data :

- Molecular Formula: Conflicting data exists: C10H14N6O (Mol. weight: 234.26 g/mol) . C8H14N4O (Mol. weight: 182.23 g/mol) . Note: This discrepancy may arise from differences in synthesis routes or reporting errors in literature sources.

Comparative Analysis with Structural Analogs

Substituent Variations and Molecular Properties

Pyrazole carboxamides exhibit diverse biological and physicochemical properties depending on substituent groups. Below is a comparison with structurally related compounds:

¹Discrepancy exists in molecular formula (see Section 1).

Key Observations :

- Substituent Effects: Ethyl vs. Methyl Groups: Ethyl substituents (as in the target compound) increase molecular weight and hydrophobicity compared to methyl analogs (e.g., 4-Amino-N,1-dimethyl derivative, Mol. weight: 154.17 g/mol) . Aromatic vs. Aliphatic Groups: Phenyl or chlorophenyl substituents (e.g., compound 3a) enhance steric bulk and electronic effects, influencing melting points and reactivity .

- Melting Points : Compounds with aromatic substituents (e.g., 4a, 3a) exhibit higher melting points (>170°C) compared to aliphatic derivatives, likely due to enhanced crystallinity and π-π stacking .

Biological Activity

4-Amino-N,1-diethyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and its potential therapeutic applications, supported by relevant data and case studies.

The synthesis of 4-Amino-N,1-diethyl-1H-pyrazole-5-carboxamide typically involves the reaction of diethylamine with 4-amino-1H-pyrazole-5-carboxylic acid. The reaction is facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at temperatures ranging from room temperature to 50°C over 12-24 hours.

Chemical Structure:

- Molecular Formula: C8H12N4O

- Molecular Weight: 184.21 g/mol

The biological activity of 4-Amino-N,1-diethyl-1H-pyrazole-5-carboxamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to their active sites or modulating receptor signaling pathways.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including 4-Amino-N,1-diethyl-1H-pyrazole-5-carboxamide, exhibit promising anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including lung and gastric cancers .

Case Study:

A derivative of 5-amino-1H-pyrazole-4-carboxamide demonstrated nanomolar activity against fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. The compound showed IC50 values ranging from 19 nM to 73 nM against different cancer cell lines .

Anti-inflammatory Activity

The compound has also been explored for anti-inflammatory effects. Pyrazole derivatives generally exhibit properties that can reduce inflammation, making them potential candidates for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 4-Amino-1H-pyrazole-5-carboxamide | Lacks diethyl substitution | Different reactivity and solubility |

| 4-Amino-3,5-dimethyl-1H-pyrazole-5-carboxamide | Contains additional methyl groups | Affects reactivity and interactions |

| 4-Amino-1-ethyl-1H-pyrazole-5-carboxamide | Has a single ethyl group | Variations in chemical behavior |

Research Findings

Recent studies have highlighted the potential of pyrazole derivatives in drug development:

- Anticancer Applications: Research shows that compounds similar to 4-Amino-N,1-diethyl-1H-pyrazole-5-carboxamide can effectively inhibit cancer cell proliferation through targeted action against specific kinases involved in tumor growth .

- Enzyme Inhibition: The mechanism by which this compound exerts its effects involves the inhibition of key enzymes, making it a candidate for further exploration in therapeutic contexts .

- Pharmacokinetics: Studies have indicated favorable pharmacokinetic profiles for certain derivatives, suggesting good oral bioavailability and metabolic stability, which are crucial for drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Amino-N,1-diethyl-1H-pyrazole-5-carboxamide, and how can intermediates be optimized for yield?

- Methodology : The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. For example, 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile (208) reacts with trimethyl orthoformate to form intermediates like ethyl N-(4-cyano-1-(2,4-dichlorophenyl)-1H-pyrazol-5-yl)formimidate (216), which can be further functionalized . For the target compound, substituting ethyl groups at N1 and the carboxamide position may require modifying reagents (e.g., diethylamine for alkylation). Optimization involves adjusting reaction temperatures, solvent polarity (e.g., DMF or THF), and catalyst loadings. Monitoring via TLC or HPLC is critical for intermediate purity .

Q. How can researchers validate the identity and purity of 4-Amino-N,1-diethyl-1H-pyrazole-5-carboxamide when commercial analytical data is unavailable?

- Methodology : Use a combination of:

- Spectroscopic techniques : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl groups at N1 and carboxamide) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₉H₁₅N₄O₂, theoretical MW: 211.12 g/mol).

- Chromatography : HPLC with a C18 column and UV detection (λ ~254 nm) to assess purity (>95%) .

Q. What are the key physicochemical challenges (e.g., solubility) for this compound, and how can they be addressed?

- Methodology : Pyrazole carboxamides often exhibit poor aqueous solubility due to hydrophobic substituents. Strategies include:

- Co-solvent systems : Use DMSO or PEG-400 for in vitro assays .

- Salt formation : Explore hydrochloride or sodium salts to improve solubility .

- Crystallography : Single-crystal X-ray diffraction (as in ) can reveal packing inefficiencies affecting solubility .

Advanced Research Questions

Q. How can computational methods guide the design of 4-Amino-N,1-diethyl-1H-pyrazole-5-carboxamide derivatives with enhanced bioactivity?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for target proteins (e.g., kinases or GPCRs) .

- QSAR modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity using descriptors like logP and polar surface area .

- DFT calculations : Analyze electronic properties (HOMO/LUMO gaps) to optimize reactivity .

Q. What experimental approaches resolve contradictions in reported biological activities of pyrazole carboxamides?

- Methodology :

- Dose-response assays : Establish EC₅₀/IC₅₀ values across multiple cell lines to assess specificity .

- Off-target profiling : Use kinase inhibitor panels or proteome-wide affinity assays to identify unintended interactions .

- Meta-analysis : Compare datasets from PubChem and peer-reviewed studies (e.g., vs. 18) to contextualize discrepancies .

Q. How can researchers leverage structural analogs (e.g., 5-Amino-1-methylpyrazole-4-carboxylate) to infer SAR for the target compound?

- Methodology :

- Retrosynthetic analysis : Replace the methyl group in 5-amino-1-methylpyrazole-4-carboxylate ( ) with diethyl groups to assess steric effects .

- Biological testing : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., cyclooxygenase or phosphodiesterase) .

- Crystallographic overlay : Align X-ray structures (e.g., ) to identify conserved binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.